Cas no 2287236-82-0 ((S)-1,1-Difluoropropan-2-amine hydrochloride)

(S)-1,1-Difluoropropan-2-amine hydrochloride is a chiral amine derivative featuring a difluoromethyl group adjacent to the amine functionality. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a building block for bioactive molecules. The presence of fluorine atoms enhances metabolic stability and lipophilicity, which can improve pharmacokinetic properties. The hydrochloride salt form ensures improved solubility and handling characteristics. Its stereochemical purity makes it valuable for enantioselective synthesis. Researchers utilize this compound in the development of fluorinated analogs for drug discovery, where precise control over molecular conformation and electronic effects is critical.
(S)-1,1-Difluoropropan-2-amine hydrochloride structure
2287236-82-0 structure
Product name:(S)-1,1-Difluoropropan-2-amine hydrochloride
CAS No:2287236-82-0
MF:C3H8ClF2N
MW:131.55212688446
CID:6331956
PubChem ID:137944061

(S)-1,1-Difluoropropan-2-amine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (2S)-1,1-difluoropropan-2-amine hydrochloride
    • EN300-6738224
    • (2S)-1,1-difluoropropan-2-amine;hydrochloride
    • AT11797
    • (S)-1,1-DIFLUOROPROPAN-2-AMINE HCL
    • 2287236-82-0
    • (S)-1,1-Difluoropropan-2-amine hydrochloride
    • Inchi: 1S/C3H7F2N.ClH/c1-2(6)3(4)5;/h2-3H,6H2,1H3;1H/t2-;/m0./s1
    • InChI Key: XCDBHLMHUYKGAR-DKWTVANSSA-N
    • SMILES: Cl.FC([C@H](C)N)F

Computed Properties

  • Exact Mass: 131.0313333g/mol
  • Monoisotopic Mass: 131.0313333g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 1
  • Complexity: 37.8
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26Ų

(S)-1,1-Difluoropropan-2-amine hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6738224-2.5g
(2S)-1,1-difluoropropan-2-amine hydrochloride
2287236-82-0 95%
2.5g
$2605.0 2023-05-30
Enamine
EN300-6738224-10.0g
(2S)-1,1-difluoropropan-2-amine hydrochloride
2287236-82-0 95%
10g
$5712.0 2023-05-30
Enamine
EN300-6738224-1.0g
(2S)-1,1-difluoropropan-2-amine hydrochloride
2287236-82-0 95%
1g
$1329.0 2023-05-30
Enamine
EN300-6738224-0.1g
(2S)-1,1-difluoropropan-2-amine hydrochloride
2287236-82-0 95%
0.1g
$461.0 2023-05-30
Enamine
EN300-6738224-0.5g
(2S)-1,1-difluoropropan-2-amine hydrochloride
2287236-82-0 95%
0.5g
$1037.0 2023-05-30
Aaron
AR028NAU-50mg
(2S)-1,1-difluoropropan-2-aminehydrochloride
2287236-82-0 95%
50mg
$450.00 2025-02-16
Aaron
AR028NAU-2.5g
(2S)-1,1-difluoropropan-2-aminehydrochloride
2287236-82-0 95%
2.5g
$3607.00 2025-02-16
1PlusChem
1P028N2I-5g
(2S)-1,1-difluoropropan-2-aminehydrochloride
2287236-82-0 95%
5g
$4823.00 2024-05-24
1PlusChem
1P028N2I-50mg
(2S)-1,1-difluoropropan-2-aminehydrochloride
2287236-82-0 95%
50mg
$444.00 2024-05-24
Aaron
AR028NAU-250mg
(2S)-1,1-difluoropropan-2-aminehydrochloride
2287236-82-0 95%
250mg
$932.00 2025-02-16

Additional information on (S)-1,1-Difluoropropan-2-amine hydrochloride

Introduction to (S)-1,1-Difluoropropan-2-amine hydrochloride (CAS No. 2287236-82-0)

(S)-1,1-Difluoropropan-2-amine hydrochloride, identified by its CAS number 2287236-82-0, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the class of fluorinated amines, which have garnered considerable attention due to their diverse biological activities and potential applications in drug development. The stereochemical configuration of this molecule, specifically the (S) configuration at the chiral center, plays a crucial role in determining its pharmacological properties and interactions with biological targets.

The synthesis and characterization of (S)-1,1-Difluoropropan-2-amine hydrochloride involve sophisticated chemical methodologies that ensure high purity and enantiomeric excess. The presence of two fluorine atoms at the 1-position of the propane chain introduces unique electronic and steric effects, which can modulate the reactivity and binding affinity of the molecule. These features make it an attractive candidate for further investigation in medicinal chemistry.

In recent years, there has been growing interest in fluorinated amines as key structural motifs in drug molecules. Their ability to enhance metabolic stability, improve lipophilicity, and increase binding affinity has been well-documented. For instance, studies have shown that fluorine substitution can significantly alter the pharmacokinetic profile of small molecule drugs, leading to improved therapeutic efficacy. The compound (S)-1,1-Difluoropropan-2-amine hydrochloride is no exception and has been explored in various preclinical studies for its potential applications.

One of the most compelling aspects of (S)-1,1-Difluoropropan-2-amine hydrochloride is its role as a building block in the synthesis of more complex pharmacophores. Researchers have leveraged its structural features to develop novel compounds with targeted biological activities. For example, derivatives of this molecule have been investigated for their potential as kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The (S) configuration ensures that the compound maintains specific interactions with biological targets, which is essential for achieving desired pharmacological outcomes.

The hydrochloride salt form of (S)-1,1-Difluoropropan-2-amine hydrochloride enhances its solubility in aqueous media, making it more suitable for formulation into pharmaceutical products. This property is particularly important for drug delivery systems where bioavailability and solubility are key factors. The compound’s stability under various storage conditions also makes it a reliable choice for industrial applications.

Recent advancements in computational chemistry have further illuminated the potential of (S)-1,1-Difluoropropan-2-amine hydrochloride. Molecular modeling studies have revealed insights into its binding mode with biological targets, providing a foundation for rational drug design. These studies often involve the use of high-throughput screening techniques to identify lead compounds that can be optimized further. The integration of experimental data with computational predictions has accelerated the discovery process significantly.

The pharmaceutical industry continues to explore novel fluorinated compounds due to their unique properties. The demand for such compounds has been driven by their efficacy in treating various diseases and their potential to overcome resistance mechanisms associated with existing therapies. (S)-1,1-Difluoropropan-2-amine hydrochloride stands out as a promising candidate in this context, with ongoing research aimed at expanding its therapeutic applications.

In conclusion, (S)-1,1-Difluoropropan-2-amine hydrochloride (CAS No. 2287236-82-0) is a versatile and innovative compound with significant potential in pharmaceutical research and development. Its unique structural features, combined with its stereochemical configuration, make it an attractive candidate for further exploration. As research continues to uncover new applications for fluorinated amines, compounds like this one are poised to play a crucial role in shaping the future of medicine.

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